molecular formula C19H18N4O3 B4007184 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea

Cat. No. B4007184
M. Wt: 350.4 g/mol
InChI Key: UIMAGPPUBIJAMQ-UHFFFAOYSA-N
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Description

"N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea" is a compound of interest due to its structural complexity and potential applications. The compound belongs to the family of ureas, which are known for their diverse pharmacological activities. It incorporates elements of quinoxaline and benzodioxole, both of which are important in medicinal chemistry for their biological activities.

Synthesis Analysis

The synthesis of compounds related to this specific urea involves innovative methods that enable the construction of its complex structure. For example, the synthesis of benzo[f]quinolin-3-carbonyl urea derivatives highlights a clean and straightforward procedure in aqueous media catalyzed by triethylbenzylammonium chloride (TEBAC), showcasing techniques that could be adapted for the synthesis of related compounds (Wang et al., 2007).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical behavior of compounds. The structure of related quinoxaline derivatives has been elucidated using techniques like 1H NMR, 13C NMR, and X-ray diffraction, providing insights into the conformation and electronic structure that influence reactivity and interactions (Wang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving quinoxaline derivatives, such as N-oxidative metabolism, highlight the reactivity of these compounds and their metabolic transformation into various intermediates. This information is vital for understanding the compound's potential biological activities and interactions within biological systems (Stillwell et al., 1999).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and stability, are essential for their application in different fields. Although specific data on "N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,3-dimethyl-6-quinoxalinyl)urea" were not found, studies on similar compounds provide a foundation for predicting these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, potential for forming derivatives, and interactions with biological molecules, are critical for the application of these compounds in drug design and development. The synthesis and evaluation of derivatives offer insights into the versatility and potential modifications to enhance desired activities or reduce toxicity (Khelili et al., 2006).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dimethylquinoxalin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-11-12(2)22-16-8-14(4-5-15(16)21-11)23-19(24)20-9-13-3-6-17-18(7-13)26-10-25-17/h3-8H,9-10H2,1-2H3,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAGPPUBIJAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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